molecular formula C21H20N2O2 B6275645 5,5-bis(1H-indol-3-yl)pentanoic acid CAS No. 916917-57-2

5,5-bis(1H-indol-3-yl)pentanoic acid

Cat. No.: B6275645
CAS No.: 916917-57-2
M. Wt: 332.4
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Description

5,5-bis(1H-indol-3-yl)pentanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-bis(1H-indol-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired indole derivative in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,5-bis(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinonoid structures.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole rings can yield quinonoid derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5,5-bis(1H-indol-3-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-bis(1H-indol-3-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The indole rings can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-bis(1H-indol-3-yl)pentanoic acid is unique due to the presence of two indole groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

916917-57-2

Molecular Formula

C21H20N2O2

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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